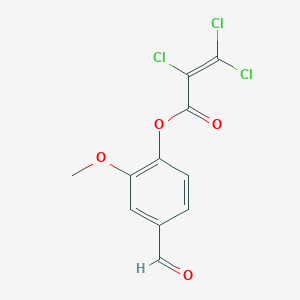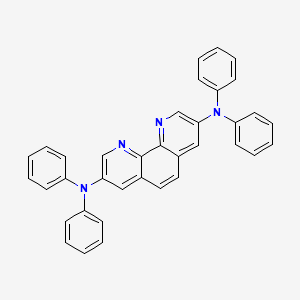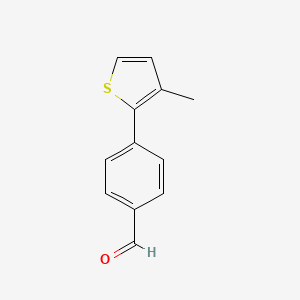
1-Diazonio-7-ethoxy-6-fluoro-7-oxohepta-1,5-dien-2-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Diazonio-7-ethoxy-6-fluoro-7-oxohepta-1,5-dien-2-olate is a chemical compound with the molecular formula C9H11FN2O3 It is known for its unique structure, which includes a diazonium group, an ethoxy group, and a fluoro substituent
Preparation Methods
The synthesis of 1-Diazonio-7-ethoxy-6-fluoro-7-oxohepta-1,5-dien-2-olate typically involves the following steps:
Diazotization: The process begins with the diazotization of an aromatic amine, which involves the reaction of the amine with nitrous acid to form a diazonium salt.
Fluorination: The addition of the fluoro group is carried out using a fluorinating agent under controlled conditions.
Oxidation: The final step involves the oxidation of the compound to achieve the desired structure.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-Diazonio-7-ethoxy-6-fluoro-7-oxohepta-1,5-dien-2-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the diazonium group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diazonium group is replaced by other nucleophiles.
Coupling Reactions: The diazonium group can participate in coupling reactions with phenols or aromatic amines to form azo compounds.
Common reagents used in these reactions include sodium nitrite, hydrochloric acid, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Diazonio-7-ethoxy-6-fluoro-7-oxohepta-1,5-dien-2-olate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Diazonio-7-ethoxy-6-fluoro-7-oxohepta-1,5-dien-2-olate involves its interaction with molecular targets such as enzymes and receptors. The diazonium group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The fluoro and ethoxy groups may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
1-Diazonio-7-ethoxy-6-fluoro-7-oxohepta-1,5-dien-2-olate can be compared with other diazonium compounds, such as:
1-Diazonio-7-methoxy-6-fluoro-7-oxohepta-1,5-dien-2-olate: Similar structure but with a methoxy group instead of an ethoxy group.
1-Diazonio-7-ethoxy-6-chloro-7-oxohepta-1,5-dien-2-olate: Similar structure but with a chloro group instead of a fluoro group.
1-Diazonio-7-ethoxy-6-fluoro-7-oxohepta-1,5-dien-2-amine: Similar structure but with an amine group instead of an oxo group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
677028-02-3 |
|---|---|
Molecular Formula |
C9H11FN2O3 |
Molecular Weight |
214.19 g/mol |
IUPAC Name |
ethyl 7-diazo-2-fluoro-6-oxohept-2-enoate |
InChI |
InChI=1S/C9H11FN2O3/c1-2-15-9(14)8(10)5-3-4-7(13)6-12-11/h5-6H,2-4H2,1H3 |
InChI Key |
RQYMGZCOKMEGHF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CCCC(=O)C=[N+]=[N-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(2-Hydroxyethyl)-1h-pyrrol-2-yl]propan-1-ol](/img/structure/B12539371.png)
![1-Bromo-4-[2-(4-tert-butylphenyl)ethenyl]benzene](/img/structure/B12539372.png)
![Benzeneacetamide, 4-chloro-N-[1-[[(cyanoamino)[(2-methyl-3-pyridinyl)imino]methyl]amino]-2,2-dimethylpropyl]-](/img/structure/B12539374.png)


![4-[5-{4-[(Pentan-2-yl)oxy]phenyl}pyrimidin-2(1H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12539393.png)



![[6-(1-Methyl-1H-indol-7-yl)-2H-1,3-benzodioxol-5-yl]methanol](/img/structure/B12539413.png)
![4-[(2,2-Diethoxyethyl)sulfanyl]-1,2-difluorobenzene](/img/structure/B12539421.png)
![1-Benzyl-3-[(4-chlorobenzene-1-sulfonyl)oxy]pyridin-1-ium chloride](/img/structure/B12539427.png)

![1-[4-(Methylsulfanyl)naphthalen-1-yl]propan-1-one](/img/structure/B12539442.png)
